3-Chloro-4-nitrobenzene-1-sulfonamide chemical properties and structure
3-Chloro-4-nitrobenzene-1-sulfonamide chemical properties and structure
3-Chloro-4-nitrobenzene-1-sulfonamide: Technical Profile & Synthesis Guide
Executive Summary
3-Chloro-4-nitrobenzene-1-sulfonamide (CAS: 93745-74-5) is a specialized aromatic sulfonamide scaffold distinct from its more common isomer, 4-chloro-3-nitrobenzenesulfonamide (CAS: 97-09-6). While the latter is a commodity chemical for dye manufacturing, the 3-chloro-4-nitro isomer serves as a critical intermediate in the synthesis of bioactive small molecules, including Pyruvate Dehydrogenase Kinase (PDK) inhibitors , Urease inhibitors , and Carbonic Anhydrase (CA) inhibitors .
Its chemical value lies in its unique substitution pattern: the ortho relationship between the chlorine and nitro groups creates a highly activated site for Nucleophilic Aromatic Substitution (SNAr), while the para relationship between the nitro and sulfonamide groups allows for selective reduction and functionalization strategies.
Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | 3-Chloro-4-nitrobenzene-1-sulfonamide |
| Common Synonyms | 3-Chloro-4-nitrobenzenesulfonamide; 3-Chloro-4-nitrophenylsulfonamide |
| CAS Number | 93745-74-5 (Distinct from 97-09-6) |
| Molecular Formula | C₆H₅ClN₂O₄S |
| Molecular Weight | 236.63 g/mol |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Density (Predicted) | ~1.7 g/cm³ |
| Boiling Point (Predicted) | ~453°C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water; Insoluble in non-polar alkanes.[1][2] |
Electronic Structure & Reactivity Profile
The molecule features three key functional groups on the benzene ring that dictate its reactivity:
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Nitro Group (-NO₂ at C4): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and deactivates it towards electrophilic substitution.
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Sulfonamide Group (-SO₂NH₂ at C1): A meta-directing EWG that further pulls electron density from the ring.
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Chlorine Atom (-Cl at C3): A leaving group positioned ortho to the nitro group.
Reactivity Logic:
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at C3 is highly activated because it is ortho to the strong nitro group. The Meisenheimer complex formed during nucleophilic attack is stabilized by the inductive and resonance effects of the nitro group. This allows for facile displacement of chloride by amines, thiols, or alkoxides.
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Nitro Reduction: The nitro group can be selectively reduced to an aniline (-NH₂) using Fe/AcOH or catalytic hydrogenation. This converts the molecule into 3-chloro-4-aminobenzenesulfonamide , a "privileged scaffold" for sulfonamide drug discovery.
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Sulfonamide Acidity: The -SO₂NH₂ protons are acidic (pKa ~10) and can be deprotonated by weak bases (e.g., K₂CO₃) to facilitate N-alkylation.
Synthesis & Manufacturing Protocols
Unlike the 4-chloro-3-nitro isomer, which is made by direct chlorosulfonation of 2-chloronitrobenzene, the 3-chloro-4-nitro isomer requires a specific route to ensure the correct regiochemistry. The most reliable laboratory scale synthesis proceeds from 3-chloro-4-nitroaniline .
Synthesis Pathway (Graphviz Diagram)
Caption: Step-wise synthesis of 3-Chloro-4-nitrobenzene-1-sulfonamide via the Meerwein sulfonation method.
Detailed Experimental Protocol
Step 1: Diazotization & Chlorosulfonation (Meerwein Reaction)
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Diazotization: Suspend 3-chloro-4-nitroaniline (10 g, 58 mmol) in a mixture of acetic acid and concentrated HCl (3:1 ratio, ~120 mL). Cool the mixture to < 5°C.
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Add aqueous NaNO₂ (1.5 eq) dropwise, maintaining the temperature below 5°C to form the diazonium salt solution.
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Sulfonation: Prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid (50 mL). Add CuCl₂ (0.33 eq) as a catalyst.
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Pour the cold diazonium mixture into the stirring SO₂/CuCl₂ solution. The reaction will evolve nitrogen gas.
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After gas evolution ceases (approx. 1-2 hours), pour the mixture onto crushed ice. The 3-chloro-4-nitrobenzenesulfonyl chloride will precipitate. Filter and wash with cold water.[3]
Step 2: Amination to Sulfonamide
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Dissolve the crude sulfonyl chloride in 1,4-dioxane (or THF).
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Cool to 0°C and add aqueous ammonia (excess) or a solution of ammonia in dioxane.
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Stir at room temperature for 2 hours.
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Concentrate the solvent under reduced pressure.
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Suspend the residue in water and extract with ethyl acetate .
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Wash organic layers with brine, dry over MgSO₄, and concentrate.[4]
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Purification: Recrystallize from ethyl acetate/hexanes to obtain pure 3-Chloro-4-nitrobenzene-1-sulfonamide .
Key Reactions: Nucleophilic Aromatic Substitution (SNAr)
The most valuable synthetic utility of this scaffold is the ability to displace the chlorine atom with nucleophiles to create complex derivatives.
Mechanism of SNAr Displacement
Caption: SNAr mechanism showing the displacement of Chlorine at C3, activated by the ortho-Nitro group.
Experimental Note:
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Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are preferred to stabilize the transition state.
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Base: Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to neutralize the HCl generated.
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Temperature: Reactions typically proceed at mild temperatures (RT to 60°C) due to the strong activation from the nitro group.
Applications in Drug Discovery
1. Pyruvate Dehydrogenase Kinase (PDK) Inhibitors: Researchers have utilized the 3-chloro-4-nitrobenzenesulfonamide scaffold to synthesize PDK inhibitors. The chlorine is displaced by various amines to create a library of N-substituted derivatives that modulate metabolic checkpoints in cancer cells [1].
2. Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group (ZBG) for Carbonic Anhydrases. The 3-chloro-4-nitro core provides a unique steric and electronic profile that can improve selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic isoforms (hCA I and II) [2].
3. Urease Inhibitors: Derivatives synthesized via the reduction of the nitro group to an amine, followed by coupling with thiadiazoles, have shown potent urease inhibitory activity, relevant for treating Helicobacter pylori infections [3].
Safety & Handling (MSDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place. Keep container tightly closed.
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Reactivity: Incompatible with strong oxidizing agents and strong bases.
References
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Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. University of Liège. (2022).
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Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides. Journal of Medicinal Chemistry. (2008).
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Synthesis of diindolylmethane (DIM) bearing thiadiazole derivatives as a potent urease inhibitor. BMC Chemistry. (2020).
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3-Chloro-4-nitrobenzenesulfonamide Product Page. GuideChem.
